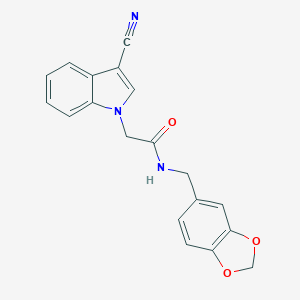
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-cyano-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-cyano-1H-indol-1-yl)acetamide, commonly known as BIA 10-2474, is a small molecule drug candidate that was developed as a painkiller by the French pharmaceutical company Biotrial. However, during a clinical trial in 2016, it caused the death of one participant and severe brain damage in five others, leading to the suspension of the trial and subsequent investigations. Despite this tragic incident, BIA 10-2474 remains an important molecule for scientific research due to its potential applications in neuroscience and drug discovery.
Mecanismo De Acción
BIA 10-2474 irreversibly binds to the active site of FAAH, causing a covalent modification of the enzyme and preventing it from hydrolyzing endocannabinoids. The binding is highly selective for FAAH and does not affect other enzymes involved in endocannabinoid metabolism. The exact mechanism by which BIA 10-2474 modifies FAAH is still under investigation, but it is thought to involve the formation of a reactive intermediate that reacts with a nucleophilic residue in the active site.
Biochemical and Physiological Effects:
In preclinical studies, BIA 10-2474 has been shown to produce analgesic and anxiolytic effects in animal models of pain and anxiety. These effects are mediated by the increased levels of endocannabinoids in the brain and peripheral tissues. BIA 10-2474 has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BIA 10-2474 is a potent and selective inhibitor of FAAH, making it a valuable tool for studying the role of endocannabinoids in pain, mood, and other physiological processes. However, its irreversible binding to FAAH can also be a limitation, as it can lead to long-lasting effects that may not accurately reflect the physiological regulation of endocannabinoids. In addition, the toxicity and safety concerns associated with BIA 10-2474 make it a challenging molecule to work with in laboratory settings.
Direcciones Futuras
For research on BIA 10-2474 include:
1. Further investigation of the mechanism of action of BIA 10-2474 and its covalent modification of FAAH.
2. Development of safer and more selective FAAH inhibitors that do not have the toxic effects of BIA 10-2474.
3. Exploration of the therapeutic potential of FAAH inhibitors for the treatment of pain, anxiety, and neurodegenerative diseases.
4. Investigation of the role of endocannabinoids in other physiological processes, such as inflammation, metabolism, and immune function.
5. Development of new analytical methods for the detection and quantification of endocannabinoids and their metabolites in biological samples.
Métodos De Síntesis
The synthesis of BIA 10-2474 involves several steps starting from commercially available starting materials. The key step is the condensation of 3-cyano-1H-indole with 1,3-benzodioxole-5-carboxaldehyde to form the intermediate N-(1,3-benzodioxol-5-ylmethyl)-3-cyano-1H-indole-1-acetamide, which is then converted to the final product by reaction with acetic anhydride. The synthesis has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
BIA 10-2474 has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Endocannabinoids are lipid signaling molecules that play important roles in regulating pain, mood, appetite, and other physiological processes. Inhibition of FAAH leads to increased levels of endocannabinoids, which can produce analgesic and anxiolytic effects.
Propiedades
Nombre del producto |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-cyano-1H-indol-1-yl)acetamide |
|---|---|
Fórmula molecular |
C19H15N3O3 |
Peso molecular |
333.3 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-cyanoindol-1-yl)acetamide |
InChI |
InChI=1S/C19H15N3O3/c20-8-14-10-22(16-4-2-1-3-15(14)16)11-19(23)21-9-13-5-6-17-18(7-13)25-12-24-17/h1-7,10H,9,11-12H2,(H,21,23) |
Clave InChI |
BVOGMTMQYMRVTH-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(C4=CC=CC=C43)C#N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(C4=CC=CC=C43)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B297782.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297783.png)

![2-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297795.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B297796.png)
![6-chloro-N'-cyclododecylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B297797.png)
![(5E)-3-prop-2-enyl-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B297798.png)
![2-{4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B297800.png)
![3-(4-chlorophenyl)-2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B297804.png)
![3-(4-fluorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297805.png)
![2-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297806.png)
![2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297807.png)
![2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297814.png)
![2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297816.png)